
1-Methyl-5-fluorouracil
Übersicht
Beschreibung
1-Methyl-5-fluorouracil is a fluorinated pyrimidine derivative, structurally related to 5-fluorouracil, a well-known chemotherapeutic agent.
Wirkmechanismus
Target of Action
The primary target of 1-Methyl-5-fluorouracil, a derivative of 5-Fluorouracil (5-FU), is the enzyme thymidylate synthase (TS) . TS plays a crucial role in DNA synthesis as it catalyzes the conversion of deoxyuridylic acid to thymidylic acid . By inhibiting TS, this compound disrupts DNA synthesis, thereby inhibiting cell proliferation .
Mode of Action
This compound exerts its cytotoxic effects through two primary mechanisms. First, it inhibits TS, leading to a decrease in the synthesis of thymidine monophosphate (dTMP), a critical precursor for DNA synthesis . This inhibition disrupts DNA replication and repair, leading to cell death .
Second, this compound and its metabolites can be incorporated into RNA and DNA . This misincorporation of fluoronucleotides into RNA and DNA inhibits their normal function, further contributing to cell death .
Biochemical Pathways
The action of this compound affects several biochemical pathways. The primary pathway is the pyrimidine synthesis pathway , where it inhibits the conversion of dUMP to dTMP by TS . This inhibition leads to an imbalance in the levels of deoxynucleotides, disrupting DNA synthesis and repair, and causing lethal DNA damage .
Additionally, this compound can disrupt the processing of pre-rRNA into mature rRNA, post-transcriptional modification of tRNAs, and the assembly activity of snRNA/protein complexes, thereby inhibiting splicing of pre-mRNA .
Pharmacokinetics
Studies on 5-fu, the parent compound, have shown that its dosing is currently based on body surface area, which has been associated with significant pharmacokinetic variability . Only 20%–30% of patients treated with a 5-FU–based regimen have 5-FU levels that are in the appropriate therapeutic range .
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the induction of cell death due to disrupted DNA synthesis and repair . The misincorporation of fluoronucleotides into RNA and DNA can lead to DNA strand breaks and cell death .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the pH of the environment can affect the stability and solubility of the compound . Furthermore, the presence of certain ions or molecules in the environment could potentially interact with the compound, altering its properties and effects . .
Biochemische Analyse
Biochemical Properties
1-Methyl-5-fluorouracil, like 5-FU, can interfere with nucleoside metabolism and be incorporated into RNA and DNA, leading to cytotoxicity and cell death . It interacts with various enzymes, proteins, and other biomolecules, disrupting normal cellular functions. For instance, it inhibits the nucleotide synthetic enzyme thymidylate synthase (TS), which is crucial for DNA replication and repair .
Cellular Effects
The effects of this compound on cells are profound. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For example, it can modulate cancer-related pathways, cell apoptosis, autophagy, and epithelial–mesenchymal transition . These alterations can affect cell response to 5-FU and its derivatives.
Molecular Mechanism
The molecular mechanism of this compound involves its incorporation into DNA and RNA, leading to lethal DNA damage . It inhibits TS, resulting in the accumulation of deoxyuridine triphosphate (dUTP) and the misincorporation of dUTP into DNA . This misincorporation, excision, and repair eventually lead to DNA strand breaks and cell death .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. Studies have shown that a good correlation exists between 5-FU plasma levels and the biological effects of 5-FU treatment, both in terms of clinical efficacy and toxicity . This suggests that the effects of this compound may also vary over time, depending on its concentration and the duration of exposure.
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models. While specific studies on this compound are limited, research on 5-FU has shown that it can induce morphological changes in cells and reduce the weights of reproductive organs in mice . High doses may lead to toxic or adverse effects.
Metabolic Pathways
This compound is involved in several metabolic pathways. It inhibits TS, leading to disruptions in the synthesis of thymidine, a key component of DNA . This inhibition results in the accumulation of dUMP, which might subsequently lead to increased levels of dUTP .
Transport and Distribution
This compound can be transported and distributed within cells and tissues. After intravenous treatment, 5-FU reaches cerebrospinal fluid concentrations in about 30 minutes due to its easy penetration across the blood-brain barrier . This suggests that this compound may also be rapidly distributed within the body.
Subcellular Localization
The subcellular localization of this compound is likely to be widespread due to its ability to integrate into DNA and RNA molecules throughout the cell . Its effects on cellular activity or function would therefore be expected to occur in various subcellular compartments or organelles where these nucleic acids are present.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-Methyl-5-fluorouracil can be synthesized through various methods. One common approach involves the methylation of 5-fluorouracil. This reaction typically uses methyl iodide as the methylating agent in the presence of a base such as potassium carbonate . The reaction is carried out under reflux conditions to ensure complete methylation.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The reaction mixture is typically purified through recrystallization or chromatography to obtain the desired compound .
Analyse Chemischer Reaktionen
Types of Reactions: 1-Methyl-5-fluorouracil undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atom in the compound can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols. The reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are employed under anhydrous conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrimidine derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound .
Wissenschaftliche Forschungsanwendungen
Enhanced Efficacy in Combination Therapies
1-M-5-FU has shown promise when used in combination with other agents:
- Combination with Interferons : Studies indicate that combining 1-M-5-FU with interferons enhances cytotoxicity against various cancer cell lines, potentially through apoptosis induction and modulation of immune responses .
Combination Agent | Effect on Cytotoxicity |
---|---|
Interferon-alpha | Increased apoptosis |
L-Arginine | Enhanced tumor growth inhibition |
Targeted Drug Delivery Systems
Recent advancements have focused on improving the delivery of 1-M-5-FU through novel drug delivery systems:
- Nanoparticles : Research has demonstrated that 1-M-5-FU can be encapsulated in nanoparticles for targeted delivery, improving its therapeutic index while minimizing systemic toxicity . These nanoparticles can be modified with ligands like hyaluronic acid to target CD44 receptors overexpressed in tumors.
Nanoparticle Type | Encapsulation Efficiency | Targeting Mechanism |
---|---|---|
HA-coated Nanoparticles | High (>80%) | CD44 receptor-mediated endocytosis |
Topical Applications
1-M-5-FU is also utilized in topical formulations for skin cancers:
- Transdermal Delivery Systems : Innovations such as drug-in-adhesive patches have been developed to enhance skin permeation of 1-M-5-FU, making it effective for treating non-melanoma skin cancers (NMSC). In vitro studies showed significant improvement in drug delivery compared to traditional creams .
Formulation Type | Skin Permeation Rate (µg/cm²) |
---|---|
Patch-OA | 82.56 |
Efudix® Cream | 34.63 |
Case Studies and Clinical Trials
Several clinical studies have explored the efficacy and safety of 1-M-5-FU:
- A study involving patients with actinic keratosis demonstrated that topical application of 1-M-5-FU led to a significant reduction in lesions with minimal adverse effects .
Resistance Mechanisms and Overcoming Strategies
Despite its efficacy, resistance to 1-M-5-FU can occur, necessitating research into overcoming these barriers:
Vergleich Mit ähnlichen Verbindungen
1-Methyl-5-fluorouracil is similar to other fluorinated pyrimidines, such as:
5-Fluorouracil: A widely used chemotherapeutic agent with a similar mechanism of action but different pharmacokinetic properties.
1,3-Dimethyl-5-fluorouracil: Another derivative with potential anticancer properties but differing in its methylation pattern and biological activity.
Uniqueness: this compound is unique due to its specific methylation at the 1-position, which can influence its biological activity and pharmacokinetic profile. This modification can potentially enhance its therapeutic efficacy and reduce side effects compared to other fluorinated pyrimidines .
Biologische Aktivität
1-Methyl-5-fluorouracil (1-Methyl-5-FU) is a fluorinated pyrimidine analog of uracil, primarily recognized for its role as an antimetabolite in cancer therapy. This compound exhibits a range of biological activities, particularly in the context of cancer treatment, and has been studied for its efficacy, mechanisms of action, and potential side effects. This article synthesizes current research findings, case studies, and data tables to provide a comprehensive overview of the biological activity of 1-Methyl-5-FU.
1-Methyl-5-FU exerts its cytotoxic effects primarily through the inhibition of thymidylate synthase (TS), an enzyme critical for DNA synthesis. The active metabolites of 1-Methyl-5-FU, such as fluorodeoxyuridine monophosphate (FdUMP), form stable complexes with TS, leading to reduced levels of deoxythymidine monophosphate (dTMP) and ultimately hindering DNA replication and repair processes . Additionally, 1-Methyl-5-FU can be incorporated into RNA, disrupting RNA metabolism and function .
In Vitro Studies
Recent studies have demonstrated that 1-Methyl-5-FU shows significant cytotoxicity against various cancer cell lines. For instance, a study evaluated the effects of 1-Methyl-5-FU on MDA-MB-231 (triple-negative breast cancer) and MCF-10A (normal epithelial breast cells) using thiolated chitosan nanoparticles for targeted delivery. The findings indicated that nanoparticles loaded with 1-Methyl-5-FU exhibited enhanced cytotoxicity compared to the free drug .
Case Studies
A clinical study involving patients with metastatic colorectal cancer treated with 1-Methyl-5-FU in combination with leucovorin reported a median survival time of approximately 13.4 months. The study highlighted the effectiveness of this combination therapy while noting a reduction in treatment-related toxicities such as stomatitis and myelosuppression compared to other regimens .
Resistance Mechanisms
Despite its efficacy, resistance to 1-Methyl-5-FU remains a significant challenge. Research indicates that alterations in the expression of microRNAs (miRNAs) can influence the response of cancer cells to this drug. For example, miR-23a has been implicated in modulating apoptosis pathways in colorectal cancer cells treated with 1-Methyl-5-FU .
Table 1: Influence of miRNAs on Response to 1-Methyl-5-FU
miRNA | Effect on Response | Mechanism |
---|---|---|
miR-23a | Decreased apoptosis | Targets APAF-1, affecting caspase activation |
miR-199b | Enhanced sensitivity | Directly targets SET, reducing resistance |
Autophagy and Cell Death Pathways
The induction of autophagy is another critical aspect of the biological activity of 1-Methyl-5-FU. Studies have shown that treatment with this compound can lead to autophagic cell death in cancer cells under nutrient-deprived conditions. The presence of autophagic vacuoles (AVOs) was significantly increased in cells treated with 1-Methyl-5-FU compared to controls . This suggests that autophagy may play a dual role in mediating cell death while also contributing to resistance mechanisms.
Eigenschaften
IUPAC Name |
5-fluoro-1-methylpyrimidine-2,4-dione | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5FN2O2/c1-8-2-3(6)4(9)7-5(8)10/h2H,1H3,(H,7,9,10) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PPCVYQHUOMISIG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=O)NC1=O)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5FN2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80165782 | |
Record name | Uracil, 5-fluoro-1-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80165782 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.10 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
155-16-8 | |
Record name | 5-Fluoro-1-methyl-2,4(1H,3H)-pyrimidinedione | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=155-16-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Uracil, 5-fluoro-1-methyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000155168 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | NSC80843 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=80843 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Uracil, 5-fluoro-1-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80165782 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does 1-methyl-5-fluorouracil interact with 9-ethyl-2,6-diaminopurine in a crystalline state?
A1: X-ray crystallography studies have revealed that this compound forms a unique 2:1 complex with 9-ethyl-2,6-diaminopurine [, ]. Two molecules of this compound create a planar hydrogen-bonded Watson-Crick base pair with a single molecule of 9-ethyl-2,6-diaminopurine. Interestingly, one of the this compound molecules further interacts with the adenine moiety of 9-ethyl-2,6-diaminopurine through a hydrogen bond involving the imidazole nitrogen of the purine ring. This intricate network of hydrogen bonds contributes to the stability of the crystalline complex.
Q2: Can fluorescence spectroscopy be used to differentiate between different tautomers of this compound in aqueous solutions?
A2: Yes, fluorescence spectroscopy has proven valuable in identifying specific tautomers of this compound and its derivatives in aqueous solutions []. Research indicates that distinct fluorescence emission spectra are associated with the keto and enol forms of these compounds. For instance, the keto tautomer of this compound, 1-methyl-5-fluoropyrimidine-2,4(1H,3H)-dione, can be differentiated from its enol forms, such as 1-methyl-5-fluoro-2-hydroxypyrimidine-4(3H)-one, based on their unique fluorescence profiles. This spectroscopic technique provides insights into the tautomeric equilibria and properties of these compounds in solution.
Q3: How does the introduction of a methyl group at the N1 position of 5-fluorouracil affect its fluorescence properties?
A3: Comparing the fluorescence behavior of 5-fluorouracil and its N-methyl derivatives reveals the impact of structural modifications on fluorescence []. The study showed that while rare tautomers of 5-fluorouracil exhibit fluorescence through excitation of homoassociates followed by intramolecular proton transfer, the introduction of a methyl group at the N1 position alters this behavior. In this compound, the fluorescence likely originates from the excitation of uracil homoassociates, leading to intramolecular proton transfer, formation of rare tautomers, and subsequent radiative deactivation. This difference highlights the role of the N1 position and its substituents in influencing the excited-state dynamics and fluorescence properties of these compounds.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.